Given the structural similarity to other phenethylamines, future research on 4-Ethoxyphenethylamine could explore its potential interactions with:
4-Ethoxyphenethylamine is a chemical compound classified under the phenethylamine family, characterized by its ethoxy group at the para position of the phenyl ring. Its molecular formula is C10H15NO, and it has garnered interest for its potential psychoactive properties. This compound serves as a structural analog to other well-known phenethylamines, such as mescaline and escaline, which are noted for their psychedelic effects.
These reactions allow for the synthesis of various derivatives that may possess altered biological activities.
The synthesis of 4-ethoxyphenethylamine typically involves several key steps:
This synthetic route allows for the production of 4-ethoxyphenethylamine in a laboratory setting.
4-Ethoxyphenethylamine may have applications in various fields:
Interaction studies have primarily focused on the serotonergic system due to the compound's structural characteristics. Preliminary data suggest that 4-ethoxyphenethylamine interacts with multiple serotonin receptor subtypes, particularly:
Further studies are required to elucidate the full spectrum of interactions and their implications for psychoactive effects.
4-Ethoxyphenethylamine shares structural similarities with several other compounds within the phenethylamine class. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Notable Effects |
|---|---|---|
| Mescaline | Contains three methoxy groups | Psychedelic effects |
| Escaline | Contains two methoxy groups and one ethoxy | Psychedelic effects, stronger than mescaline |
| Metaescaline | Contains two methoxy groups and one ethoxy | Lesser-known psychedelic effects |
| 3C-E | Contains additional substituents | Psychedelic effects |
While all these compounds exhibit psychoactive properties, 4-ethoxyphenethylamine's unique combination of an ethoxy group and its specific receptor interaction profile may contribute to distinct pharmacological effects compared to its analogs .
Traditional alkylation approaches for synthesizing 4-ethoxyphenethylamine primarily involve direct alkylation of phenolic precursors followed by subsequent functional group transformations . The most established route begins with 2,6-dimethoxyphenol, which undergoes Mannich reaction with dimethylamine and formaldehyde to introduce the necessary side chain functionality [2]. This intermediate is then subjected to methylation with methyl iodide, producing the corresponding methiodide salt that serves as a key synthetic precursor [2].
The alkylation sequence continues with nucleophilic displacement using potassium cyanide, which converts the methiodide intermediate to the corresponding nitrile derivative [2]. This transformation occurs under elevated temperatures in aqueous medium, typically requiring heating on a steam bath for approximately six hours to achieve complete conversion [2]. The resulting nitrile intermediate, specifically 3,5-dimethoxy-4-hydroxyphenylacetonitrile, represents a crucial building block that can be further functionalized through selective alkylation of the phenolic hydroxyl group [2].
Alternative alkylation methodologies employ syringaldehyde as a starting material, utilizing diethyl sulfate as the ethylating agent under basic conditions [2]. This approach involves heating the aldehyde substrate in aqueous sodium hydroxide solution while adding diethyl sulfate in multiple portions over several hours [2]. The reaction proceeds through nucleophilic substitution at the phenolic oxygen, yielding 3,5-dimethoxy-4-ethoxybenzaldehyde as the primary product [2]. Temperature optimization studies have demonstrated that maintaining reaction temperatures between 100-110°C provides optimal yields while minimizing side product formation [2].
| Starting Material | Alkylating Agent | Temperature (°C) | Time (hours) | Yield (%) | Product |
|---|---|---|---|---|---|
| 2,6-Dimethoxyphenol | Methyl Iodide | Room Temperature | 4 | 85-90 | Methiodide Salt [2] |
| Methiodide Salt | Potassium Cyanide | 100 | 6 | 75-80 | Phenylacetonitrile [2] |
| Syringaldehyde | Diethyl Sulfate | 100-110 | 3 | 70-75 | Ethoxy Aldehyde [2] |
Catalytic amination represents a sophisticated approach to 4-ethoxyphenethylamine synthesis, employing transition metal catalysts to facilitate nitrogen incorporation [3]. Iridium-based catalytic systems have demonstrated exceptional efficiency in the nitrogen-alkylation of phenethylamine derivatives, utilizing alcohols as alkylating agents through a hydrogen borrowing mechanism [3]. The reaction proceeds via catalytic electronic activation, where the iridium catalyst activates the alcohol by borrowing hydrogen from the substrate and returning it later in the catalytic cycle [3].
Recent developments in asymmetric catalytic amination have introduced palladium-copper Wacker oxidation systems combined with enzymatic reductive amination [4]. This chemoenzymatic approach achieves enantioselective transformation of styrene derivatives to phenethylamine products through a two-step one-pot process [4]. The methodology employs palladium-copper catalysis for initial oxidation followed by enzymatic reduction using ammonia as the nitrogen source [4]. The process achieves quantitative conversion with excellent enantiomeric excess through spatial separation of incompatible catalysts using polydimethylsiloxane membranes [4].
Nickel-catalyzed photoredox cross-electrophile coupling has emerged as a powerful method for synthesizing substituted phenethylamines from aziridine precursors [5] [6]. The protocol utilizes 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene as the photocatalyst in conjunction with nickel bromide and 4,4'-di-tert-butylbipyridine ligand [6]. Optimization studies have revealed that triethylamine serves as an effective reductant, enabling 82% yields on larger scale reactions when conducted in photoreactor systems [6].
| Catalyst System | Substrate | Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Iridium Complex | Phenethylamine/Alcohols | Room Temperature | 90-95 | >95% | [3] |
| Palladium-Copper/Enzyme | Styrene Derivatives | 40°C, H₂ atmosphere | >99 | 98% ee | [4] |
| Nickel/Photoredox | Aziridines/Aryl Iodides | Blue LED, Room Temperature | 82 | >10:1 linear | [6] |
Solid-phase synthesis methodologies for phenethylamine derivatives have been developed using specialized linker strategies and resin-bound intermediates [7]. The triazene linker approach enables attachment of phenylalanine derivatives to polymeric supports through side chain anchoring, facilitating subsequent peptide chain assembly [7]. This methodology employs diazonium salt formation followed by coupling to polystyrene resin functionalized with isonipecotic acid [7].
The solid-phase protocol involves initial formation of the triazene linkage through coupling of diazonium salts derived from para-amino phenylalanine derivatives to MBHA-polystyrene resin [7]. The reaction achieves approximately 90% coupling efficiency under optimized conditions [7]. Subsequent peptide chain assembly proceeds through standard Fmoc chemistry, with final cleavage accomplished using 2-5% trifluoroacetic acid in dichloromethane [7]. The cleaved products undergo reduction using iron sulfate heptahydrate in dimethylformamide to afford the desired phenethylamine derivatives in high purity [7].
Advanced solid-phase methodologies have incorporated microwave-assisted synthesis to accelerate reaction kinetics and improve overall efficiency [8]. These approaches utilize elevated temperatures (80-110°C) combined with reduced base concentrations to achieve rapid Fmoc deprotection while minimizing solvent waste [8]. The methodology employs volatile bases such as pyrrolidine, which can be completely removed through evaporation under controlled headspace flushing conditions [8].
| Parameter | Standard Conditions | Optimized Conditions | Improvement |
|---|---|---|---|
| Temperature | Room Temperature | 80-110°C | 3x Faster Kinetics [8] |
| Base Concentration | 20% Piperidine | <5% Pyrrolidine | 95% Waste Reduction [8] |
| Coupling Efficiency | 85-90% | >95% | Enhanced Yield [7] |
| Cleavage Conditions | 95% TFA | 2-5% TFA | Milder Conditions [7] |
Green chemistry approaches to 4-ethoxyphenethylamine synthesis emphasize environmental sustainability through reduced waste generation and elimination of hazardous reagents [9] [10]. The sodium borohydride-copper chloride reduction system represents a significant advancement in environmentally benign nitrostyrene reduction [9]. This methodology achieves complete reduction of substituted nitrostyrenes to phenethylamines within 10-30 minutes under mild conditions without requiring inert atmosphere or time-consuming purification techniques [9].
The system demonstrates exceptional substrate tolerance, effectively reducing nitrobenzene and methyl benzoate derivatives in 92-97% yields while showing no reactivity toward benzoic acid, benzamide, or aromatic halides [9]. This selective reactivity profile enables one-pot procedures that allow isolation of substituted nitrostyrene scaffolds in up to 83% yield under mild conditions [9].
Trichloroacetic acid-mediated purification protocols have revolutionized amine purification by dramatically reducing operational complexity and waste generation [10]. The methodology exploits temporary protonation equilibria where trichloroacetic acid triggers precipitation of amines through salt formation, enabling separation from impurities [10]. Subsequent decarboxylation of trichloroacetic acid releases volatile carbon dioxide and chloroform, directly affording pure amines without additional processing steps [10].
The trichloroacetic acid system achieves purification yields ranging from 53-98% depending on the nature of impurities present [10]. Optimal results are obtained with non-coordinating impurities, while coordinating species such as phenols and catechols show reduced efficiency due to interference with the crystallization process [10]. The methodology enables rapid processing with complete amine recovery within 15 minutes of gentle heating under reduced pressure [10].
| Method | Reaction Time | Yield Range (%) | Waste Reduction | Environmental Impact |
|---|---|---|---|---|
| NaBH₄/CuCl₂ System | 10-30 minutes | 83-97 | Eliminates Inert Atmosphere | Low Toxicity [9] |
| TCA Purification | 15 minutes | 53-98 | 95% Solvent Reduction | Volatile Byproducts [10] |
| Raney Nickel/KBH₄ | 45-120 minutes | 80-93 | Room Temperature Operation | Minimal Waste [11] |
Purification protocol development for 4-ethoxyphenethylamine focuses on crystallization techniques, chromatographic separations, and salt formation strategies [12] [13]. Crystallization from aqueous media represents the most straightforward approach, with phenethylamine hydrochloride demonstrating excellent crystal formation properties upon cooling of saturated aqueous solutions [12]. The crystallization process proceeds through nucleation and growth mechanisms that produce well-defined crystal morphologies suitable for analytical characterization [12].
Advanced purification methodologies employ chiral resolution techniques using bile acid derivatives as resolving agents [13]. Lithocholic acid has proven particularly effective for enantioselective crystallization of phenethylamine derivatives, preferentially enclathrating the S-enantiomer through host-guest complex formation [13]. The resolution process achieves >99% purity for the RR-salt configuration while fractionation-based purification of the SR-salt is limited to approximately 80% purity [13].
Solid-phase extraction protocols utilizing high-sulfonated polymeric cartridges provide efficient separation of phenethylamine derivatives from plant matrix components [14]. The methodology employs 1% glacial acetic acid extraction followed by solid-phase purification, achieving recovery efficiencies of 97-101% for various phenethylamine standards [14]. The protocol eliminates large solvent volumes required for traditional liquid-liquid extraction while preventing sample loss through controlled retention and elution mechanisms [14].
Chromatographic purification employs reverse-phase high-performance liquid chromatography with specialized chiral stationary phases [15]. Methylated beta-cyclodextrin-coated phenyl columns enable enantioseparation of phenethylamine derivatives using mobile phases containing 0.1% phosphoric acid and 1 M sodium chloride [15]. The enantioseparation capability remains stable for successive analyses over one week, demonstrating the robusticity of the coating methodology [15].
| Purification Method | Recovery Efficiency (%) | Purity Achieved (%) | Processing Time | Scalability |
|---|---|---|---|---|
| Aqueous Crystallization | 90-95 | 95-98 | 2-4 hours | High [12] |
| Chiral Resolution | 80-99 | >99 (R), ~80 (S) | 12-24 hours | Moderate [13] |
| Solid-Phase Extraction | 97-101 | 90-95 | 1-2 hours | High [14] |
| Chiral HPLC | 85-95 | >98 | 15-30 minutes | Low [15] |
4-Ethoxyphenethylamine demonstrates notable thermodynamic stability characteristics based on comprehensive computational and experimental analyses. The compound exhibits a standard enthalpy of formation of -123.10 kJ/mol and a standard Gibbs free energy of formation of 97.55 kJ/mol, as determined through Joback group contribution methodology [1] [2]. These thermodynamic parameters indicate that the compound possesses reasonable stability under standard conditions.
The critical temperature of 769.29 K and critical pressure of 3012.33 kPa establish the boundaries of thermodynamic stability for the compound [1] [2]. The critical volume of 0.534 m³/kmol provides additional insight into the molecular behavior at extreme conditions. The enthalpy of vaporization, measured at 53.84 kJ/mol, reflects the intermolecular forces present in the liquid phase, while the enthalpy of fusion at 21.69 kJ/mol indicates the energy required for solid-liquid phase transitions [1] [2].
Temperature-dependent heat capacity analysis reveals the thermal stability profile across a broad temperature range. The ideal gas heat capacity increases systematically from 340.61 J/mol·K at 554.81 K to 415.25 J/mol·K at 769.29 K [1] [2]. This positive temperature coefficient demonstrates normal thermodynamic behavior consistent with molecular vibrational and rotational contributions to thermal energy storage.
The molecular structure contributes significantly to thermal stability through aromatic stabilization and the presence of the ethoxy substituent. The phenethylamine backbone provides inherent stability through delocalized pi-electron systems, while the para-ethoxy group introduces additional conformational flexibility that can accommodate thermal stress [3] [4].
The solvation characteristics of 4-ethoxyphenethylamine demonstrate complex interactions with various solvent systems. The compound exhibits a calculated octanol-water partition coefficient (Log P) of 1.587, indicating moderate lipophilicity [1] [2]. This value suggests favorable distribution into organic phases while maintaining sufficient aqueous solubility for biological applications.
Water solubility analysis reveals a logarithmic solubility value of -2.25 mol/L, corresponding to limited but measurable aqueous solubility [1] [2]. The presence of the ethoxy group enhances lipophilicity compared to unsubstituted phenethylamine, affecting absorption and distribution properties in biological systems [5]. This substitution pattern creates a balance between hydrophobic aromatic interactions and polar amine functionality.
Solvation in organic media shows enhanced compatibility with ethanol, methanol, and other polar organic solvents. The ethoxy substituent participates in hydrogen bonding interactions, facilitating dissolution in protic solvents [6]. Experimental observations indicate good solubility in dimethyl sulfoxide and dimethylformamide, with concentrations reaching 3 mg/mL and 0.5 mg/mL respectively [6].
The McGowan characteristic volume of 143.85 ml/mol provides insight into molecular size effects on solvation behavior [1] [2]. This parameter correlates with cavity formation energy in solution and influences partition behavior across different solvent systems. The compound demonstrates pH-dependent solubility characteristics, with enhanced dissolution under acidic conditions due to protonation of the amine group [7].
4-Ethoxyphenethylamine exhibits well-defined phase transition behavior across its operational temperature range. The normal melting point occurs at 346.89 K, representing the solid-liquid equilibrium temperature under standard atmospheric pressure [1] [2]. This transition temperature reflects the balance between intermolecular forces in the crystalline phase and thermal energy promoting molecular motion.
The normal boiling point demonstrates significant variation depending on pressure conditions. At atmospheric pressure (760 mmHg), the compound boils at 265°C, while reduced pressure conditions (20 mmHg) lower the boiling point to 131°C [8] [9]. This pressure dependence follows Clausius-Clapeyron relationships and enables purification through vacuum distillation techniques.
Vapor pressure characteristics indicate moderate volatility under ambient conditions. The flash point of 113°C establishes safety parameters for handling and storage [8] [9]. The temperature-dependent vapor pressure profile enables prediction of evaporation rates and atmospheric fate modeling for environmental assessment applications.
Crystallization behavior shows formation of stable polymorphic forms under controlled conditions. Related compounds in the phenethylamine family, including escaline (a structurally similar analog), demonstrate melting points in the range of 165-166°C for hydrochloride salt forms [10] [11]. This suggests potential for salt formation with various acids to modify physical properties and enhance stability.
Phase transition enthalpies provide quantitative measures of energy requirements for state changes. The enthalpy of fusion at 21.69 kJ/mol indicates moderate intermolecular interactions in the solid phase [1] [2]. The enthalpy of vaporization at 53.84 kJ/mol reflects hydrogen bonding and van der Waals interactions that must be overcome during liquid-gas transitions.
The electrochemical behavior of 4-ethoxyphenethylamine reflects the electron-donating properties of both the amine group and the ethoxy substituent. The compound exhibits oxidation potential characteristics typical of para-substituted phenethylamines, with the ethoxy group providing electron density to the aromatic ring system [12] [13].
Oxidative metabolism studies of related ethoxyaniline compounds demonstrate formation of quinone imine intermediates through peroxidase-catalyzed reactions [12]. 4-Ethoxyaniline, a structural analog, undergoes oxidation to form 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one, indicating similar electrochemical pathways may occur for the phenethylamine derivative [12].
The predicted pKa value of 9.58 ± 0.10 establishes the compound as a moderately strong base [14]. This basicity affects electrochemical behavior through protonation state equilibria that influence electrode kinetics and redox potentials. The amine group serves as the primary ionizable center, with electrochemical activity dependent on solution pH conditions.
Electron transfer processes involve the aromatic ring system and can be influenced by the electron-donating ethoxy substituent. Studies on related phenethylamine derivatives show that alkoxy substituents generally lower oxidation potentials compared to unsubstituted analogs [15]. The para-positioning of the ethoxy group maximizes conjugation effects and electron density distribution throughout the aromatic system.
Electroanalytical detection methods benefit from the compound's electroactive properties. The presence of both amine and aromatic functionalities enables detection through multiple electrochemical mechanisms, including direct oxidation at carbon electrodes and derivatization reactions for enhanced selectivity [16].
Surface interaction characteristics of 4-ethoxyphenethylamine involve multiple molecular recognition mechanisms that influence adsorption behavior and interfacial properties. The compound's amphiphilic nature, combining hydrophobic aromatic character with hydrophilic amine functionality, creates complex surface binding patterns [16] [17].
Adsorption studies on various substrates reveal preferential binding through hydrogen bonding interactions involving the primary amine group [16]. The ethoxy substituent contributes to surface affinity through van der Waals interactions and potential hydrogen bonding through the ether oxygen atom. These interactions collectively determine retention behavior in chromatographic systems and membrane partitioning processes.
Infrared spectroscopic analysis of surface-bound species shows characteristic absorption patterns that confirm molecular orientation at interfaces [16]. The amine stretching region exhibits distinct changes upon surface binding, indicating coordination interactions with surface sites. The aromatic C-H stretching and ethoxy C-O stretching modes provide additional spectroscopic markers for surface interaction studies.
Temperature-dependent surface binding studies reveal moderate binding enthalpy values consistent with physical adsorption processes [17]. The reversible nature of surface interactions enables applications in separation science and purification technologies. Competitive binding studies with related phenethylamine derivatives demonstrate selectivity patterns based on substituent electronic and steric effects.
Surface-enhanced analytical techniques benefit from the compound's favorable binding characteristics. The aromatic ring system enables π-π stacking interactions with graphitic surfaces, while the amine group provides ionic interaction sites with functionalized substrates [18]. These multiple binding modes create robust surface attachment suitable for sensor applications and surface modification strategies.
Corrosive;Irritant